molecular formula C9H5BrFNO2 B1446155 7-Bromo-4-fluoro-1H-indole-3-carboxylic acid CAS No. 1360891-51-5

7-Bromo-4-fluoro-1H-indole-3-carboxylic acid

Cat. No. B1446155
M. Wt: 258.04 g/mol
InChI Key: MIRHHABRPRHTAK-UHFFFAOYSA-N
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Description

7-Bromo-4-fluoro-1H-indole-3-carboxylic acid is a chemical compound with the molecular formula C9H5BrFNO2 . It has an average mass of 258.044 Da and a monoisotopic mass of 256.948761 Da .


Molecular Structure Analysis

The molecular structure of 7-Bromo-4-fluoro-1H-indole-3-carboxylic acid consists of a bromine atom and a fluorine atom attached to an indole ring, which is further connected to a carboxylic acid group .


Physical And Chemical Properties Analysis

7-Bromo-4-fluoro-1H-indole-3-carboxylic acid has an average mass of 258.044 Da and a monoisotopic mass of 256.948761 Da .

Scientific Research Applications

  • Pharmaceutical Chemistry

    • Indole derivatives are considered “privileged structures” in pharmaceutical chemistry as they show high-affinity binding to many receptors .
    • They are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
    • Some compounds exhibit antitumor, antibacterial, antiviral, or antifungal activities .
  • Biotechnology

    • Indole is a signaling molecule produced both by bacteria and plants .
    • It has value for flavor and fragrance applications, for example, in the food industry or perfumery .
    • Indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants .
  • Synthetic Organic Chemistry

    • Indole is a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan .
    • They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine .
    • The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic .
  • Alkaloid Synthesis

    • Indoles are a significant heterocyclic system in natural products and drugs .
    • They play a main role in cell biology .
    • The application of indole derivatives for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
    • Indoles, both natural and synthetic, show various biologically vital properties .
    • The investigation of novel methods of synthesis have attracted the attention of the chemical community .
  • Biological Activities

    • Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
    • Researchers have taken interest to synthesize a variety of indole derivatives .
    • Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
  • Chemical Synthesis

    • 4-Bromoindole may be used to synthesize clavicipitic acid, an ergot alkaloid .
    • It can also be used to synthesize 4-bromodehydrotryptophan .
  • Construction of Indoles in Alkaloids

    • Indoles are a significant heterocyclic system in natural products and drugs .
    • They play a main role in cell biology .
    • The application of indole derivatives for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
    • Indoles, both natural and synthetic, show various biologically vital properties .
    • The investigation of novel methods of synthesis have attracted the attention of the chemical community .
  • Antiviral Activity

    • Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
    • Researchers have taken interest to synthesize a variety of indole derivatives .
    • Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
  • Synthesis of Ergot Alkaloid and Dehydrotryptophan

    • 4-Bromoindole may be used to synthesize clavicipitic acid, an ergot alkaloid .
    • It can also be used to synthesize 4-bromodehydrotryptophan .

properties

IUPAC Name

7-bromo-4-fluoro-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO2/c10-5-1-2-6(11)7-4(9(13)14)3-12-8(5)7/h1-3,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIRHHABRPRHTAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)C(=CN2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-4-fluoro-1H-indole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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